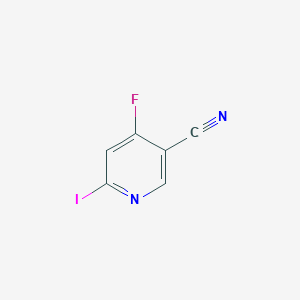

4-Fluoro-6-iodonicotinonitrile

Beschreibung

4-Fluoro-6-iodonicotinonitrile is a halogen-substituted nicotinonitrile derivative featuring a pyridine core with a fluorine atom at position 4 and an iodine atom at position 6, along with a nitrile group at position 2. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique electronic and steric properties imparted by its substituents.

Eigenschaften

Molekularformel |

C6H2FIN2 |

|---|---|

Molekulargewicht |

248.00 g/mol |

IUPAC-Name |

4-fluoro-6-iodopyridine-3-carbonitrile |

InChI |

InChI=1S/C6H2FIN2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H |

InChI-Schlüssel |

ZKPYFMDZVJYDDD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CN=C1I)C#N)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-iodonicotinonitrile typically involves halogenation reactions. One common method is the iodination of 4-fluoronicotinonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Fluor-6-iodnicotinonitril unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Iodatome kann durch andere Nucleophile durch Substitutionsreaktionen ersetzt werden.

Kupplungsreaktionen: Es kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine oder Thiole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.

Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren werden häufig in Suzuki-Miyaura-Kupplungsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Abhängig vom verwendeten Nucleophil können Produkte wie 4-Fluor-6-aminonicotinonitril oder 4-Fluor-6-thionicotinonitril gebildet werden.

Kupplungsreaktionen: Die Hauptprodukte sind Biarylverbindungen, die wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika und Agrochemikalien sind.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Fluor-6-iodnicotinonitril hängt von seiner Anwendung ab. In der medizinischen Chemie kann es wirken, indem es mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagiert. Die Fluor- und Iodatome können die Bindungsaffinität und Selektivität der Verbindung gegenüber diesen Zielstrukturen beeinflussen. Die genauen beteiligten Pfade können je nach dem spezifischen biologischen System, das untersucht wird, variieren.

Wirkmechanismus

The mechanism of action of 4-Fluoro-6-iodonicotinonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways involved can vary depending on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₆H₂FIN₂

- Molecular Weight : 248.01 g/mol (calculated)

- Substituent Effects : Fluorine (σₚ = +0.78) and iodine (σₚ = +0.28) influence electron density and regioselectivity in reactions.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 4-Fluoro-6-iodonicotinonitrile, highlighting differences in substituents, molecular weight, and applications:

Reactivity and Functional Group Analysis

- Electron-Withdrawing Effects: Fluorine at position 4 in this compound increases the electrophilicity of the nitrile group compared to methyl or amino substituents in analogues . Iodine at position 6 provides a sterically accessible site for transition metal-catalyzed reactions, unlike fluorine in 6-Amino-5-fluoronicotinonitrile .

- Synthetic Utility: The iodine atom in this compound enables its use in cross-coupling reactions to construct biaryl systems, a feature absent in amino-substituted derivatives like 4-Amino-6-fluoronicotinic acid . Methyl groups in 4-Iodo-6-methylnicotinonitrile may hinder reactivity compared to the smaller fluorine substituent in the target compound .

Biologische Aktivität

4-Fluoro-6-iodonicotinonitrile is a chemical compound that has garnered attention for its potential biological activity, particularly as an inhibitor of certain protein kinases. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fluorine atom at the 4-position

- Iodine atom at the 6-position

- Nitrile group which contributes to its reactivity

The presence of these functional groups suggests that the compound may interact with biological targets in unique ways, potentially influencing various signaling pathways.

Research indicates that this compound acts primarily as an inhibitor of MK2 (Mitogen-Activated Protein Kinase-Activated Protein Kinase 2), a key enzyme involved in several cellular processes, including inflammation and stress response. The inhibition of MK2 can affect downstream signaling pathways associated with:

- Tumor necrosis factor-alpha (TNF-α) production

- Interleukin-6 (IL-6) signaling

- Cellular stress responses

These pathways are crucial in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.

Inhibition of MK2

A study highlighted in a patent document describes the synthesis and evaluation of various compounds as selective inhibitors of MK2. The findings suggest that this compound demonstrates significant inhibitory activity against MK2, which could be beneficial in treating conditions characterized by excessive inflammation or abnormal cellular responses .

Cardiovascular Applications

The compound's ability to modulate MK2 activity has implications for cardiovascular health. Inhibition of MK2 may lead to reduced TNF-α levels, which are associated with heart failure and other cardiovascular conditions. This suggests that this compound could be explored further for its potential to manage heart-related disorders .

Research Findings Summary Table

| Study/Source | Findings | Implications |

|---|---|---|

| Patent WO2016044463A2 | Selective MK2 inhibition | Potential treatment for inflammatory diseases |

| Patent US20190248769A1 | Inhibitory effects on TNF-α production | Cardiovascular disease management |

| Research on ROMK channels | Role in renal function and blood pressure regulation | Possible applications in hypertension treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.